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Ac-VEID-AMC

Caspase-6 Enzyme kinetics Fluorogenic substrate

Researchers often face confounding signals when using broad-spectrum caspase substrates. Ac-VEID-AMC eliminates this ambiguity. It is the validated, sequence-specific fluorogenic substrate for caspase-6, derived from the lamin A cleavage site. - Delivers caspase-6 specificity, avoiding the cross-reactivity seen with Ac-DEVD-AMC or Ac-IETD-AMC. - Defined kinetics (Km=30 µM, kcat/Km=168,000 M⁻¹sec⁻¹) ensure reproducible, standardized assays. - Enables reliable QC release testing for recombinant caspase-6 enzyme batches.

Molecular Formula C32H43N5O11
Molecular Weight 673.7 g/mol
Cat. No. B158954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VEID-AMC
SynonymsN-Acetyl-Val-Glu-Ile-Asp-7-amido-4-Methylcoumarin; Caspase-6 Substrate (Fluorogenic)
Molecular FormulaC32H43N5O11
Molecular Weight673.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28-/m0/s1
InChIKeyQMXIJZDGCJEANV-LFZGUJIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-VEID-AMC (CAS 219137-97-0): Fluorogenic Caspase-6 Substrate for Apoptosis and Protease Activity Quantification


(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid, commonly designated Ac-VEID-AMC (CAS 219137-97-0), is a synthetic fluorogenic tetrapeptide substrate consisting of an N-terminal acetyl protecting group, the amino acid sequence Val-Glu-Ile-Asp (VEID), and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore . The compound belongs to the class of AMC-conjugated peptide substrates widely employed for measuring cysteine protease activity, with a molecular formula of C32H43N5O11 and a molecular weight of 673.7 g/mol . The VEID sequence corresponds to the caspase-6 cleavage site within lamin A, a nuclear structural protein degraded during apoptosis . Upon enzymatic cleavage at the Asp-AMC bond, free 7-amino-4-methylcoumarin is liberated, generating a fluorescent signal detectable at excitation 340–360 nm and emission 440–460 nm .

Why Generic Substitution of Ac-VEID-AMC with Alternative Caspase Substrates Compromises Experimental Validity


Generic substitution of Ac-VEID-AMC with structurally related fluorogenic caspase substrates such as Ac-DEVD-AMC or Ac-IETD-AMC introduces substantial experimental confounds that cannot be corrected through post-hoc normalization. Despite sharing the AMC fluorophore and a tetrapeptide scaffold, these compounds exhibit fundamentally distinct enzyme recognition profiles dictated by their P4–P1 amino acid sequences [1]. Ac-VEID-AMC derives its specificity from the VEID motif corresponding to the lamin A cleavage site recognized preferentially by caspase-6, whereas Ac-DEVD-AMC targets the PARP cleavage site for caspase-3/7, and Ac-IETD-AMC targets caspase-8 [1]. Cross-reactivity patterns differ markedly: Ac-DEVD-AMC is cleaved by caspase-3 (Km = 9.7 µM) and also by caspase-1, -4, -7, and -8, while Ac-VEID-AMC is cleaved by caspase-6 (Km = 30 µM) and to a lesser extent by caspase-8 . Consequently, substituting one fluorogenic substrate for another without corresponding adjustment to the biological hypothesis yields enzymatic activity measurements that reflect fundamentally different protease populations, rendering inter-experimental comparisons invalid and potentially leading to erroneous mechanistic conclusions in apoptosis research, drug screening, and disease model characterization.

Ac-VEID-AMC Quantitative Differentiation Evidence Versus In-Class Fluorogenic Caspase Substrates


Enzyme Kinetic Differentiation: Ac-VEID-AMC Km and Catalytic Efficiency for Caspase-6 Versus Ac-DEVD-AMC for Caspase-3

Ac-VEID-AMC exhibits a Km of 30 µM and a catalytic efficiency (kcat/Km) of 168,000 M⁻¹sec⁻¹ for caspase-6 under standard assay conditions . In direct cross-study comparison, the widely used caspase-3/7 substrate Ac-DEVD-AMC displays a Km of 9.7 µM for caspase-3—approximately 3-fold lower (tighter binding) than Ac-VEID-AMC's Km for caspase-6, reflecting divergent enzyme-substrate affinity requirements between these caspase family members . While Km values are not directly interchangeable across different enzyme-substrate pairs, this quantitative divergence underscores that the tetrapeptide sequence (VEID versus DEVD) fundamentally alters the kinetic landscape, necessitating substrate selection aligned with the specific caspase isoform under investigation.

Caspase-6 Enzyme kinetics Fluorogenic substrate Michaelis-Menten Apoptosis

Caspase Isoform Cross-Reactivity Profile: Ac-VEID-AMC Specificity Relative to Ac-DEVD-AMC and Ac-IETD-AMC

Ac-VEID-AMC demonstrates a defined cross-reactivity profile that distinguishes it from alternative fluorogenic caspase substrates. The compound is cleaved primarily by caspase-6 (based on the lamin A VEID cleavage site) and also by caspase-8, but exhibits minimal activity toward caspase-3/7 under standard assay conditions [1]. In contrast, Ac-DEVD-AMC is cleaved by a broader panel of caspases including caspase-3, -1, -4, -7, and -8 , while Ac-IETD-AMC is preferentially cleaved by caspase-8 [2]. This differential cross-reactivity pattern means that enzymatic activity measured with Ac-VEID-AMC reflects the composite activity of caspase-6 plus a fractional contribution from caspase-8, whereas activity measured with Ac-DEVD-AMC reflects a more heterogeneous caspase population. For experiments requiring caspase-6-selective readouts, this distinction is critical.

Caspase-6 Caspase-8 Enzyme specificity Cross-reactivity Apoptosis

Functional Differentiation in Cellular Apoptosis Models: Caspase-6 Activity Detection Versus Caspase-3 Dominant Readouts

In a direct head-to-head comparative study using rabbit osteoclast-like cell lysates treated with bisphosphonates (alendronate, clodronate, or zoledronate), Ac-VEID-AMC cleavage demonstrated fundamentally different activity patterns compared to Ac-DEVD-AMC [1]. Following 48-hour bisphosphonate treatment, Ac-DEVD-AMC cleavage (caspase-3-like activity) was consistently elevated in lysates from treated cells compared to control cultures. In contrast, using identical lysates under identical experimental conditions, Ac-VEID-AMC cleavage (caspase-6 activity) showed no corresponding increase [1]. This direct comparative data establishes that Ac-VEID-AMC detects a caspase-6 activity population that is functionally distinct from the caspase-3 activity detected by Ac-DEVD-AMC in this apoptotic model system.

Apoptosis Caspase-6 Osteoclast Bisphosphonate Cellular assay

Structural Basis for Substrate Discrimination: P4 Hydrophobic Residue Requirement Distinguishes Caspase-6 from Caspase-3/7

Caspase-6 belongs to Group III caspases (along with caspase-8 and -9), which preferentially recognize the consensus sequence (L/V)EXD at the P4–P1 positions, with a strong requirement for a hydrophobic amino acid (Val or Leu) at the P4 position [1]. The VEID sequence in Ac-VEID-AMC satisfies this requirement with Val at P4. In contrast, caspase-3 and -7 (Group II caspases) prefer DEXD sequences with Asp at P4, as exemplified by Ac-DEVD-AMC [1][2]. This structural distinction at the P4 position represents a fundamental determinant of substrate discrimination: substituting Ac-VEID-AMC with Ac-DEVD-AMC alters the P4 residue from hydrophobic Val to acidic Asp, thereby switching substrate recognition from Group III to Group II caspase preference. This class-level inference is supported by extensive substrate specificity profiling across the caspase family [1].

Caspase-6 Substrate specificity P4 position Enzyme recognition Lamin A

Fluorophore Selection Rationale: AMC Versus AFC Conjugation in VEID-Based Substrates

Ac-VEID-AMC and Ac-VEID-AFC share the identical VEID tetrapeptide sequence targeting caspase-6, and both exhibit the same reported kinetic parameters (Km = 30 µM, kcat/Km = 168,000 M⁻¹sec⁻¹) for caspase-6 cleavage . The sole structural distinction resides in the conjugated fluorophore: 7-amino-4-methylcoumarin (AMC) versus 7-amino-4-trifluoromethylcoumarin (AFC). This fluorophore difference produces distinct spectral properties: AMC exhibits excitation/emission maxima at 340–360/440–460 nm, whereas AFC exhibits excitation/emission at approximately 400/505 nm . The kinetic equivalence of the two conjugates indicates that the fluorophore moiety does not significantly alter substrate recognition or turnover by caspase-6, allowing users to select based on available detection instrumentation rather than biochemical performance.

Fluorophore AMC AFC Caspase-6 Fluorescence detection

Ac-VEID-AMC: High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Apoptosis Pathway Dissection Requiring Isoform-Specific Caspase-6 Activity Quantification

Ac-VEID-AMC is optimally deployed in apoptosis research when the experimental objective requires specific quantification of caspase-6 activity, as opposed to the broader caspase-3/7 activity detected by Ac-DEVD-AMC. Direct evidence from bisphosphonate-treated osteoclast models demonstrates that caspase-6 activity (measured by Ac-VEID-AMC cleavage) does not parallel caspase-3 activity (measured by Ac-DEVD-AMC cleavage) under identical apoptotic stimuli [1]. This functional divergence establishes that experiments designed to map caspase-6-specific contributions to cell death pathways must employ Ac-VEID-AMC; substitution with Ac-DEVD-AMC would yield measurements reflecting a different enzymatic population and obscure caspase-6-specific regulatory events. This scenario applies to neurodegenerative disease research where caspase-6-mediated lamin A cleavage is implicated, as well as to cancer studies evaluating caspase-6 activation downstream of specific chemotherapeutic agents [2].

Caspase-6 Inhibitor Screening and Selectivity Profiling

Ac-VEID-AMC serves as the substrate of choice for high-throughput screening campaigns targeting caspase-6 inhibitors and for selectivity profiling of candidate compounds across the caspase family. The compound's defined kinetic parameters (Km = 30 µM, kcat/Km = 168,000 M⁻¹sec⁻¹) enable standardized assay conditions for IC50 determination against recombinant caspase-6. The narrower cross-reactivity profile (caspase-6 plus caspase-8) compared to Ac-DEVD-AMC (five or more caspases) reduces confounding signals when evaluating inhibitor selectivity. Procurement decisions should prioritize Ac-VEID-AMC for primary screening against caspase-6, while reserving Ac-DEVD-AMC for caspase-3/7 counter-screening and Ac-IETD-AMC for caspase-8 profiling. This substrate-differentiated screening strategy enables rigorous assessment of compound isoform selectivity—a critical parameter for developing caspase-targeted therapeutics with minimized off-target effects.

Multiplexed Caspase Activity Profiling in Complex Biological Samples

In experimental designs requiring simultaneous monitoring of multiple caspase isoforms within a single biological sample, Ac-VEID-AMC provides the caspase-6-specific readout within a multiplexed substrate panel. The VEID sequence derives from the authentic lamin A cleavage site, conferring biological relevance beyond synthetic substrate optimization [3]. A complete caspase activity profiling panel typically includes Ac-VEID-AMC (caspase-6), Ac-DEVD-AMC (caspase-3/7), Ac-IETD-AMC or Z-IETD-AFC (caspase-8), and Ac-LEHD-AMC or Ac-LEHD-AFC (caspase-9). The distinct cross-reactivity profiles of these substrates—supported by the class-level inference that Group III caspases (including caspase-6) prefer hydrophobic P4 residues while Group II caspases prefer acidic P4 residues [4]—enable deconvolution of complex apoptotic signaling networks. This application scenario is particularly relevant for characterizing cell type-specific apoptotic responses, evaluating drug mechanism of action, and identifying pathway-level biomarkers in disease models.

Quality Control Release Assays for Recombinant Caspase-6 Enzyme Production

Ac-VEID-AMC is the appropriate substrate for quality control release testing of commercially produced recombinant human caspase-6 enzyme. The well-characterized kinetic parameters (Km = 30 µM, kcat/Km = 168,000 M⁻¹sec⁻¹) provide a standardized benchmark for verifying enzymatic activity of newly produced batches. The VEID sequence corresponds to the validated caspase-6 cleavage site in lamin A, and recombinant caspase-6 activity is routinely verified by its ability to cleave substrates containing the VEID consensus sequence . Procurement of Ac-VEID-AMC for this application ensures that QC assays directly measure activity against the biologically relevant recognition sequence rather than a surrogate substrate with different recognition requirements. Substitution with Ac-DEVD-AMC would be inappropriate, as that substrate is cleaved by a broader caspase panel and does not specifically report on caspase-6 functional integrity .

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